
N-methyl-4-(prop-2-yn-1-yloxy)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C10H11NO It is known for its applications in various scientific research fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride typically involves the reaction of N-methylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with various cellular components, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(prop-2-yn-1-yloxy)aniline
- 4-(prop-2-ynyloxy)aniline
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoic acid methyl ester
Uniqueness
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-methyl-4-prop-2-ynoxyaniline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-3-8-12-10-6-4-9(11-2)5-7-10;/h1,4-7,11H,8H2,2H3;1H |
InChI Key |
BTHNCGNOAWSVHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



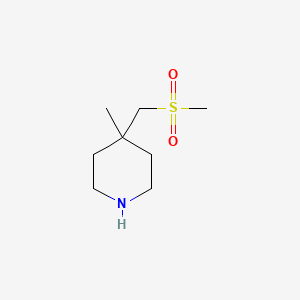
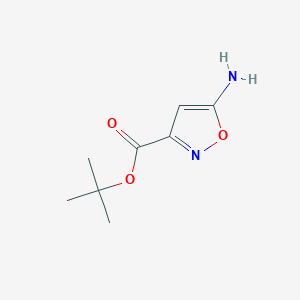
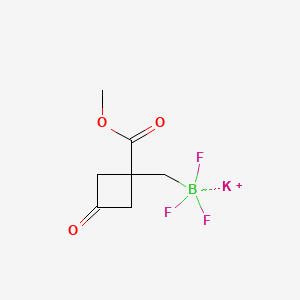
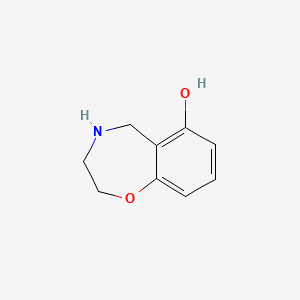


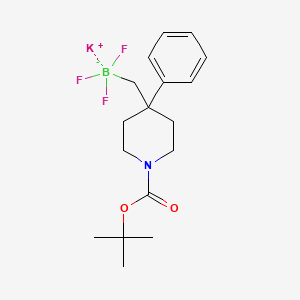
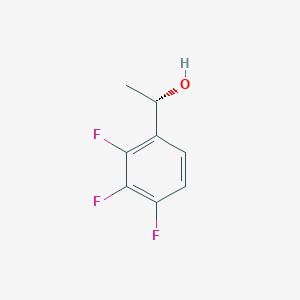
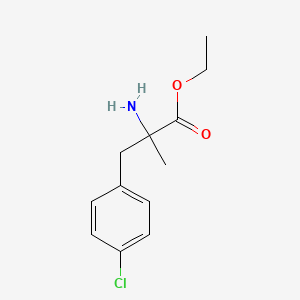

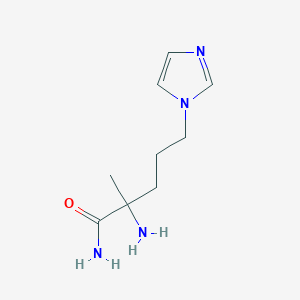
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)
